N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide
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Overview
Description
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide is a synthetic organic compound that features a furan ring, a sulfonyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The furan ring is then reacted with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Coupling with ethanediamide: The sulfonylated furan derivative is then coupled with N-propylethanediamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The furan ring and sulfonyl group can interact with the active site of the enzyme or receptor, leading to inhibition or activation of its function. The ethanediamide backbone provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide
- N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide
- N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-morpholin-4-yl)ethyl]ethanediamide
Uniqueness
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and sulfonyl group allows for diverse chemical reactivity, while the ethanediamide backbone provides flexibility and additional binding interactions. This makes the compound a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-3-10-19-17(21)18(22)20-12-16(15-5-4-11-25-15)26(23,24)14-8-6-13(2)7-9-14/h4-9,11,16H,3,10,12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIQHHVEHDRFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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